molecular formula C35H25ClN2O5 B3026484 N-FMOC RHODAMINE 110 CAS No. 293313-27-6

N-FMOC RHODAMINE 110

Cat. No.: B3026484
CAS No.: 293313-27-6
M. Wt: 589.0 g/mol
InChI Key: QYRSIYKNTWMXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-FMOC Rhodamine 110 (N-fluorenylmethyloxycarbonyl Rhodamine 110) is a modified derivative of Rhodamine 110 (R110), a xanthene-based fluorescent dye. R110 itself is characterized by high fluorescence intensity (~3,500-fold enhancement upon cleavage of its peptide substrates) and excitation/emission maxima at ~498 nm and ~521 nm, respectively . The Fmoc group is introduced to protect the amino functionalities of R110, enhancing its lipophilicity and enabling controlled activation via enzymatic or chemical cleavage . This modification makes N-FMOC R110 a critical tool in bioorthogonal chemistry and protease activity assays, where controlled fluorescence release is essential for localized imaging .

Properties

IUPAC Name

(E)-[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]-(9H-fluoren-9-ylmethoxycarbonyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24N2O5.ClH/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30;/h1-18,30H,19,36H2,(H,38,39);1H/b37-21+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSJGBSGFYGPQG-LUHONZBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[NH+]=C4C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)/[NH+]=C/4\C=CC5=C(C6=C(C=C(C=C6)N)OC5=C4)C7=CC=CC=C7C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC Rhodamine 110 typically involves the protection of rhodamine 110 with the FMOC (fluorenylmethyloxycarbonyl) group. This protection is achieved through a reaction between rhodamine 110 and FMOC chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .

Chemical Reactions Analysis

Enzymatic Cleavage Mechanism

N-FMOC Rhodamine 110 acts as a fluorogenic substrate for proteases, with fluorescence activation dependent on enzymatic cleavage:

Reaction Pathway

  • Protease Binding : The substrate binds to the protease active site via its peptide-like Fmoc groups.

  • Amide Bond Hydrolysis : Proteases cleave the amide bonds between the Fmoc groups and the Rhodamine 110 core .

  • Fluorescence Activation : Cleavage releases the fluorescent Rhodamine 110 (λex=488nm,λem=520nm\lambda_{\text{ex}}=488\,\text{nm},\lambda_{\text{em}}=520\,\text{nm}) due to restored conjugation in the xanthene ring .

Kinetic Comparison: Symmetric vs. Asymmetric Substrates

ParameterSymmetric Substrates Asymmetric Substrates
Cleavage Steps Two sequential cleavagesSingle cleavage
Fluorescence Increase ~3500-fold~10-fold
Kinetic Complexity Multi-phase kineticsSimplified kinetics

Asymmetric substrates like this compound are preferred for kinetic studies due to their single-step cleavage mechanism .

Chemical Reactivity in Peptide Coupling

The Fmoc group enables this compound to participate in solid-phase peptide synthesis (SPPS):

Key Reactions

  • Amidation : The carboxylic acid group reacts with amino-terminated peptides using coupling agents like TBTU/HOBt . Example:

    Rhodamine COOH+H2N PeptideTBTU HOBtRhodamine CONH Peptide\text{Rhodamine COOH}+\text{H}_2\text{N Peptide}\xrightarrow{\text{TBTU HOBt}}\text{Rhodamine CONH Peptide}
  • Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing free amino groups for subsequent peptide elongation .

Coupling Efficiency

Coupling AgentYield (%)
TBTU/HOBt85–90
DCC/HOBt70–75

Stability and Limitations

  • pH Sensitivity : Fluorescence is quenched in acidic conditions (pH < 5) due to lactone formation .

  • Photostability : Exhibits minimal photobleaching under standard imaging conditions .

Scientific Research Applications

Fluorescent Probes in Enzyme Assays

N-FMOC Rhodamine 110 is extensively used as a fluorescent probe in enzyme assays. Its properties allow for the design of substrates that can be cleaved by specific enzymes, leading to an increase in fluorescence intensity, which can be quantitatively measured.

Key Features:

  • High Sensitivity: The non-fluorescent nature of the uncleaved substrate minimizes background noise.
  • Reactive Amino Groups: The amino groups in Rhodamine 110 facilitate conjugation with various biomolecules, enhancing specificity.

Case Study: Enzymatic Activity Measurement

  • Researchers synthesized peptide derivatives of this compound to create substrates for serine proteases and caspases. The fluorescence signal increased significantly upon cleavage, allowing for real-time monitoring of enzyme activity .

Cellular Imaging and Tracking

This compound has been utilized in cellular imaging due to its ability to penetrate cell membranes and accumulate in organelles such as mitochondria.

Applications:

  • Live-Cell Imaging: It enables the tracking of cellular processes in real time without significant cytotoxicity at low concentrations.
  • Mitochondrial Studies: The dye's accumulation alters the pH within mitochondria, providing insights into mitochondrial function and health .

Table 1: Summary of Cellular Imaging Applications

Application AreaDescriptionReference
Live-cell imagingTracking cellular processes in real-time
Mitochondrial studiesMonitoring mitochondrial function
Enzyme activity assaysMeasuring activity of specific enzymes

Synthesis of Heterofunctional Derivatives

The FMOC group allows for the selective modification of this compound to produce heterofunctional derivatives, which can be tailored for specific applications.

Applications:

  • Peptidase Substrates: These derivatives are used as substrates in biochemical assays to study peptidase activity.
  • Fluorogenic Probes: They can be designed to respond to specific biological stimuli, enhancing their utility as sensors .

Table 2: Properties of Heterofunctional Derivatives

Derivative TypeFunctional GroupApplication Area
Peptidase substratesVarious amino acidsEnzyme activity assays
Fluorogenic probesSpecific ligandsDetection of biomolecules

Förster Resonance Energy Transfer (FRET)

This compound has been integrated into core-shell nanostructures for FRET studies, which are crucial for understanding molecular interactions at nanoscale distances.

Key Findings:

  • The dye exhibits significant spectral overlap with other fluorophores, facilitating efficient energy transfer.
  • These nanostructures have potential applications in biosensing and imaging technologies .

Table 3: FRET Studies Using this compound

Nanostructure TypeDonor/Acceptor RatioApplication
Core-shell nanoparticles1 donor : 350 acceptorsSingle-step FRET studies
Mixed fluorophore systemsVariable ratiosMultistep energy migration

Toxicological Studies

Research indicates that this compound is less toxic than its parent compound, Rhodamine B, making it suitable for biological applications where safety is a concern.

Findings:

  • In vitro studies show no cytotoxicity at concentrations below 10 μM in certain cell lines.
  • Higher concentrations lead to cell death, highlighting the importance of dosage control .

Mechanism of Action

The mechanism of action of N-FMOC Rhodamine 110 involves its ability to fluoresce upon excitation. The FMOC group protects the rhodamine 110 core, allowing for selective reactions and functionalization. Upon removal of the FMOC group, the rhodamine 110 core can interact with various molecular targets, emitting fluorescence that can be detected and measured .

Comparison with Similar Compounds

Table 1: Spectral and pH Sensitivity Profiles of Rhodamine Derivatives

Compound Excitation (nm) Emission (nm) pH Sensitivity Photostability
N-FMOC R110 ~498 ~521 None High
Rhodamine 6G (R6G) 525 555 pH-sensitive Moderate
Rhodamine B (RB) 555 580 pH-sensitive Moderate
Rhodamine 123 (R123) 505 534 pH-insensitive High
Carboxyrhodamine 110 (CR110) 488 515 None Very High
  • pH Sensitivity : Unlike R6G and RB, which exhibit pH-dependent fluorescence (e.g., reduced intensity at acidic pH), R110 derivatives (including N-FMOC R110) and CR110 maintain stable fluorescence across pH 5–9 . This property is critical for applications in heterogeneous cellular environments .
  • Photostability : CR110 and N-FMOC R110 surpass fluorescein derivatives (e.g., FITC) in photostability, making them superior for long-term imaging .

Structural and Functional Differences

Cytotoxicity and Cellular Uptake

Table 3: Toxicity and Cellular Behavior

Compound Cytotoxicity (IC50) Cellular Uptake Mechanism Organelle Localization
N-FMOC R110 Not reported Passive diffusion Cytoplasm (post-cleavage)
R110 >100 μM (leukemia cells) Mitochondrial accumulation Mitochondria
R123 10–50 μM (cancer cells) Active transport Mitochondria
RB >200 μM Passive diffusion Lysosomes
  • R110 Toxicity: Non-toxic to human lymphoblastoid cells below 10 μM but induces death in leukemia cells at >100 μM .
  • RB : Low cytotoxicity but accumulates in lysosomes, limiting utility in acidic environments .

Biological Activity

N-FMOC Rhodamine 110 is a derivative of rhodamine 110, notable for its application as a fluorescent probe in various biochemical and biological assays. This compound is particularly significant due to its unique properties that allow for selective interactions with enzymes, making it an essential tool in enzymology and molecular biology.

Chemical Structure and Properties

This compound features a structure characterized by the presence of the N-Fmoc (9-fluorenylmethoxycarbonyl) protective group, which is crucial for its biological activity. The compound's structure can be summarized as follows:

  • Chemical Formula : C₃₁H₃₃ClN₂O₄S
  • Molecular Weight : 554.13 g/mol
  • Fluorescence Characteristics : The compound is designed to be non-fluorescent until it undergoes cleavage by specific enzymes, resulting in a fluorescence increase of up to 3500 times compared to its uncleaved form.

The mechanism by which this compound operates involves the selective cleavage of the Fmoc group by target proteases, such as serine proteases and caspases. Upon cleavage, the compound becomes highly fluorescent, allowing researchers to monitor enzyme activity in real-time. This property is particularly useful in studying enzyme kinetics and understanding various biological processes.

Biological Applications

This compound has been utilized in several key areas of research:

  • Enzyme Assays : It serves as a substrate for studying peptidase activity, enabling detailed analysis of enzyme mechanisms.
  • Cellular Studies : Research indicates that rhodamine 110 can accumulate in cellular compartments, including mitochondria, affecting pH levels within these organelles without inducing cytotoxic effects at lower concentrations (below 10 μM) .
  • Fluorescence Resonance Energy Transfer (FRET) : The compound has been incorporated into nanostructures for FRET studies, demonstrating effective energy transfer properties essential for advanced imaging techniques .

Study on Enzyme Activity

A study focused on the use of this compound in enzyme assays demonstrated its effectiveness in monitoring serine protease activity. The results indicated that upon cleavage by the enzyme, the fluorescence intensity increased significantly, allowing precise measurements of enzyme kinetics. This study highlighted the potential of using this compound as a reliable fluorescent probe in enzymatic studies.

Cellular Uptake and Accumulation

Research evaluating the intracellular behavior of rhodamine 110 revealed that it crosses cellular membranes effectively and accumulates within mitochondria. The study found that while rhodamine 110 showed slower uptake compared to other rhodamines, its efflux was rapid, indicating a dynamic interaction with cellular structures. Importantly, no cytotoxic effects were observed at concentrations that allowed significant accumulation within cells .

Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

Property Description
Fluorescence Increase Up to 3500 times upon enzymatic cleavage
Enzyme Specificity Selective for serine proteases and caspases
Cellular Accumulation Accumulates in mitochondria; alters pH without cytotoxicity below 10 μM
Applications Enzyme assays, cellular imaging, FRET studies

Q & A

Q. What methodologies are recommended for synthesizing and purifying N-FMOC Rhodamine 110 with high purity?

this compound synthesis typically involves coupling the FMOC (9-fluorenylmethyloxycarbonyl) protecting group to Rhodamine 110 via carbodiimide-mediated reactions. To ensure purity:

  • Use reversed-phase HPLC with a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% TFA) for purification .
  • Confirm successful FMOC conjugation using mass spectrometry (MS) and 1^1H/13^{13}C NMR to verify structural integrity .
  • Monitor reaction progress with thin-layer chromatography (TLC) using UV visualization at 254 nm .

Q. How can researchers characterize the fluorescence properties of this compound in protease assays?

  • Measure excitation/emission wavelengths using a fluorescence spectrophotometer. Rhodamine 110 derivatives typically exhibit excitation at ~498 nm and emission at ~521 nm .
  • Quantify fluorescence intensity changes before and after enzymatic cleavage (e.g., using proteases like caspase-3 or MALT1). Non-fluorescent this compound becomes fluorescent upon cleavage, with a ~3500-fold increase in signal .
  • Normalize data against controls (e.g., enzyme-free reactions) to account for background fluorescence .

Q. What are the critical storage and handling conditions for this compound to maintain stability?

  • Store lyophilized powder at –20°C in desiccated, light-protected containers to prevent hydrolysis of the FMOC group .
  • Prepare working solutions in anhydrous DMSO to avoid premature hydrolysis. Aliquot to minimize freeze-thaw cycles .
  • Verify stability via HPLC before critical experiments to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence data when using this compound in complex biological matrices?

  • Interference analysis : Use 3D fluorescence spectroscopy to identify overlapping signals from biomolecules (e.g., hemoglobin or NADH) .
  • Quenching controls : Add selective quenchers (e.g., potassium iodide for dynamic quenching) to assess environmental effects on fluorescence .
  • Matrix-matched calibration : Prepare standard curves in buffer mimicking the sample matrix (e.g., serum or lysate) to correct for matrix effects .

Q. What experimental design frameworks are optimal for optimizing this compound-based protease assays?

  • PICO framework : Define Population (enzyme concentration), Intervention (substrate concentration), Comparison (inhibitor vs. control), and Outcome (fluorescence kinetics) .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables (e.g., pH, temperature, and ionic strength) and maximize cleavage efficiency .
  • Kinetic validation : Fit data to pseudo-first-order or Michaelis-Menten models to confirm enzymatic mechanism and calculate KmK_m/VmaxV_{max} .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control metrics : Enforce strict thresholds for HPLC purity (>98%) and MS confirmation of molecular weight (expected: ~366.8 g/mol for Rhodamine 110 + FMOC group) .
  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to correlate impurities with fluorescence performance .
  • Collaborative validation : Share batches with independent labs for cross-verification of enzymatic assay reproducibility .

Q. What computational tools can predict the interaction of this compound with target proteases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities between the FMOC-Rhodamine conjugate and protease active sites .
  • QM/MM simulations : Calculate transition-state energies for FMOC cleavage using Gaussian or ORCA software .
  • pKa prediction : Apply COSMO-RS or MarvinSketch to estimate protonation states of Rhodamine 110 under assay conditions .

Q. How can researchers ensure reproducibility when scaling up this compound assays?

  • Standardized protocols : Document all steps, including reagent preparation (e.g., DMSO concentration, sonication time) and instrument settings (e.g., PMT voltage) .
  • Data management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw fluorescence datasets, including metadata (e.g., excitation wavelength, filter settings) .
  • Blinded analysis : Assign independent researchers to process and interpret data to reduce bias .

Q. What strategies mitigate photobleaching of this compound in long-term live-cell imaging?

  • Oxygen scavengers : Add glucose oxidase/catalase systems to reduce reactive oxygen species (ROS) generation .
  • Pulsed illumination : Use confocal microscopy with low laser power and short exposure times .
  • Anti-fade agents : Incorporate commercial reagents (e.g., ProLong Diamond) to preserve fluorescence intensity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-FMOC RHODAMINE 110
Reactant of Route 2
Reactant of Route 2
N-FMOC RHODAMINE 110

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.